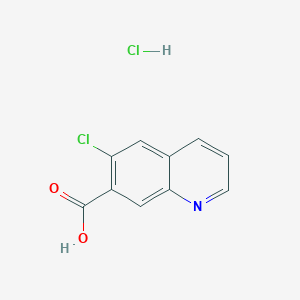

6-Chloroquinoline-7-carboxylic acid;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

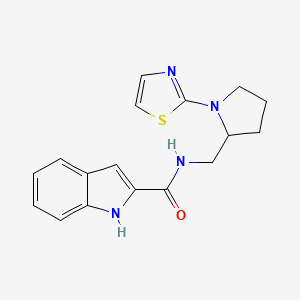

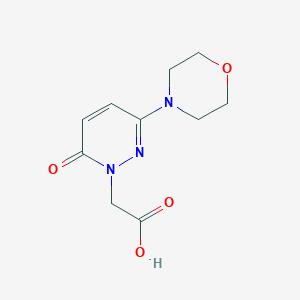

6-Chloroquinoline-7-carboxylic acid;hydrochloride is a derivative of quinoline . Quinoline is a well-known nitrogenous tertiary base containing a hetero nucleus with the chemical formula C9H7N . It is a pungent hygroscopic colorless oily liquid with a molecular weight of 129.16 g/mol .

Synthesis Analysis

The synthesis of quinoline derivatives involves coupling 2-chloroquinoline-7-carboxylic acid with pyrazole amine derivative using EDC.HCl coupling reagent in dichloromethane solvent followed by a substitution reaction of chlorine with the amine in a sealed vial .Molecular Structure Analysis

The molecular structure of 6-Chloroquinoline-7-carboxylic acid;hydrochloride is based on the quinoline scaffold, which is a nitrogen-based heterocyclic aromatic compound . It exhibits chemical reactivity similar to the benzene and pyridine ring system as it undergoes nucleophilic and electrophilic substitution reactions .Chemical Reactions Analysis

The chemical reactions involving 6-Chloroquinoline-7-carboxylic acid;hydrochloride are primarily based on its quinoline structure. Quinoline undergoes nucleophilic and electrophilic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of 6-Chloroquinoline-7-carboxylic acid;hydrochloride include a molecular weight of 244.08 . It is a powder at room temperature .Scientific Research Applications

Antimicrobial Activity

Research has demonstrated the potential of derivatives of 6-Chloroquinoline-7-carboxylic acid in combating microbial infections. For instance, a study on the structure-activity relationships of antibacterial 6,7- and 7,8-disubstituted 1-alkyl-1,4-dihydro-4-oxoquinoline-3-carboxylic acids highlighted the significant antibacterial activities of these compounds against both Gram-positive and Gram-negative bacteria (Koga et al., 1980). Another study focused on the synthesis and antibacterial properties of new 8-nitrofluoroquinolone derivatives, including those derived from 7-chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, revealing interesting antibacterial activity against S. aureus (Al-Hiari et al., 2007).

Photolabile Protecting Groups

Derivatives of 6-Chloroquinoline-7-carboxylic acid have been used in the development of photolabile protecting groups. A notable example is the synthesis and photochemistry of 8-bromo-7-hydroxyquinoline (BHQ), a photolabile protecting group for carboxylic acids based on quinoline derivatives, showing greater efficiency and sensitivity to multiphoton-induced photolysis suitable for in vivo applications (Fedoryak & Dore, 2002).

Antitumor Effects

The exploration of 6-Chloroquinoline-7-carboxylic acid derivatives in cancer research has also yielded promising results. Chloroquine, a derivative, has been shown to sensitize breast cancer cells to chemotherapy, independent of its autophagy inhibition properties (Maycotte et al., 2012).

Synthetic Chemistry

In synthetic chemistry, the derivatives of 6-Chloroquinoline-7-carboxylic acid have facilitated the development of novel compounds with varied applications. For instance, the synthesis of new derivatives involving 1,3,4-oxadiazole derivatives associated with the quinolone moiety has shown potential as cytotoxic and antibacterial agents (Sudeesh & Gururaja, 2017).

Safety And Hazards

The safety information for 6-Chloroquinoline-7-carboxylic acid;hydrochloride includes several hazard statements such as H315, H319, and H335, indicating that it may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

Future Directions

Quinoline and its derivatives, including 6-Chloroquinoline-7-carboxylic acid;hydrochloride, continue to be of interest in various fields, particularly in medicinal and synthetic organic chemistry . The current focus is on developing greener and more sustainable chemical processes for the synthesis of quinoline and its analogs .

properties

IUPAC Name |

6-chloroquinoline-7-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6ClNO2.ClH/c11-8-4-6-2-1-3-12-9(6)5-7(8)10(13)14;/h1-5H,(H,13,14);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOMJNTYNWZWMFG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC(=C(C=C2N=C1)C(=O)O)Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7Cl2NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Chloroquinoline-7-carboxylic acid;hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-Butyl 1-formyl-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B2861435.png)

![N-[3-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-2-yl]-4-fluorobenzamide](/img/structure/B2861440.png)

![N-benzyl-2-(6-(4-methoxyphenyl)imidazo[2,1-b]thiazol-3-yl)acetamide](/img/structure/B2861448.png)

![1-((1R,5S)-8-((E)-3-(furan-2-yl)acryloyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione](/img/structure/B2861452.png)

![2,2-Dimethyl-3-[methyl(2-methylpropyl)amino]propan-1-ol](/img/structure/B2861453.png)